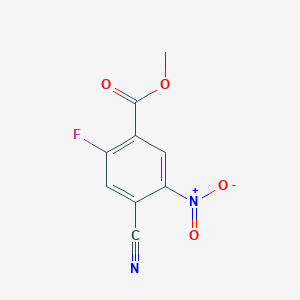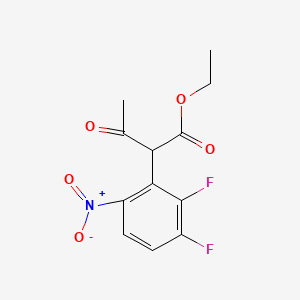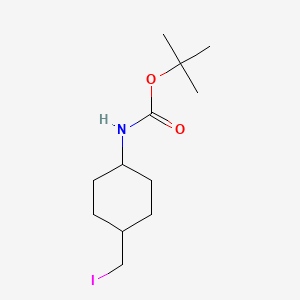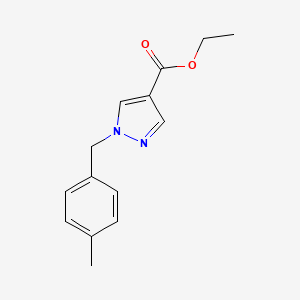
1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
Übersicht
Beschreibung
Boronic acids and their derivatives have been growing in interest due to their various applications in medicinal chemistry . They are used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The synthetic processes used to obtain these active compounds are relatively simple and well known .Molecular Structure Analysis
Boronic acids are the most commonly studied boron compound in organic chemistry . They can be used as building blocks and synthetic intermediates .Chemical Reactions Analysis
Boronic acids and their derivatives are used in various chemical reactions. For example, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
Boronic acids and their derivatives have unique physical and chemical properties that make them useful in various applications. For example, they are generally considered as non-toxic .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Couplings
1H-Pyrazole-4-boronic acid pinacol ester serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. These reactions allow the synthesis of complex organic molecules by coupling aryl or vinyl boronic acids with aryl or vinyl halides. The resulting products find applications in medicinal chemistry, materials science, and agrochemicals .
Ruthenium-Catalyzed Asymmetric Hydrogenation
This compound participates in ruthenium-catalyzed asymmetric hydrogenation reactions. Asymmetric hydrogenation is a powerful method for the preparation of chiral compounds, which are crucial in pharmaceuticals, flavors, and fragrances. 1H-Pyrazole-4-boronic acid pinacol ester contributes to the synthesis of enantioenriched products .
VEGF (Vascular Endothelial Growth Factor) Inhibitors
Researchers have employed this compound as a reagent in the preparation of VEGF inhibitors. VEGF plays a pivotal role in angiogenesis, and inhibiting its activity can be beneficial in cancer therapy and other vascular-related diseases .
Aurora Kinase Inhibitors
1H-Pyrazole-4-boronic acid pinacol ester is utilized in the synthesis of Aurora kinase inhibitors. These inhibitors target specific kinases involved in cell division and have potential applications in cancer treatment .
RHO (ROCK) Inhibitors
ROCK (Rho-associated protein kinase) inhibitors are relevant in various cellular processes, including cell migration, proliferation, and cytoskeletal dynamics. This compound contributes to the development of ROCK inhibitors, which have implications in cardiovascular diseases and cancer .
Janus Kinase 2 (JAK2) Inhibitors
JAK2 inhibitors are investigated for their therapeutic potential in myeloproliferative neoplasms and inflammatory disorders. 1H-Pyrazole-4-boronic acid pinacol ester plays a role in the synthesis of these inhibitors .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that benzylic compounds often undergo reactions at the benzylic position . The benzylic position refers to the carbon atom on the alkyl chain directly attached to the aromatic ring .
Mode of Action
The compound’s mode of action involves interactions at the benzylic position. Reactions at this position can include free radical bromination, nucleophilic substitution, and oxidation . These reactions can be facilitated by the resonance stabilization offered by the adjacent aromatic ring .
Biochemical Pathways
The compound is likely involved in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-used method for forming carbon-carbon bonds . It involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .
Pharmacokinetics
The compound’s solubility in water, which can impact its absorption and distribution, is noted to be slight .
Result of Action
The compound is used as a reagent in several reactions for the preparation of various compounds . These include aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, and others .
Action Environment
The environment can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactions at the benzylic position can be influenced by the presence of certain reagents . Additionally, the compound’s solubility in water can impact its behavior in aqueous environments .
Eigenschaften
IUPAC Name |
ethyl 1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-8-15-16(10-13)9-12-6-4-11(2)5-7-12/h4-8,10H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKDDCAIRBMOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



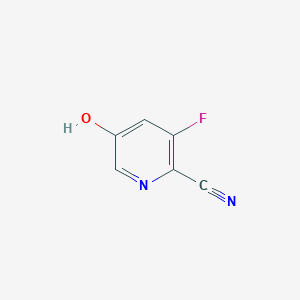
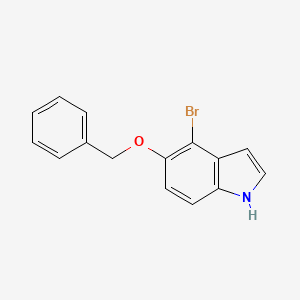


![3-[(3-Fluorophenoxy)methyl]azetidine](/img/structure/B1403137.png)
![3-[(3-Chlorophenoxy)methyl]azetidine](/img/structure/B1403138.png)


![Thieno[2,3-b]pyridin-2-ylmethanamine](/img/structure/B1403143.png)
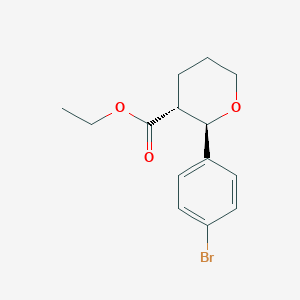
![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)
